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Compound of Interest

Compound Name: TAI-1

Cat. No.: B8194106 Get Quote

A comprehensive analysis of TAI-1, a first-in-class small molecule inhibitor of Hec1,

demonstrates its high potency, specificity, and potential as a promising anticancer agent. This

guide provides a detailed comparison of TAI-1 with other Hec1 inhibitors, supported by

experimental data and protocols, for researchers, scientists, and drug development

professionals.

Hec1 (Highly expressed in cancer 1), a critical component of the Ndc80 kinetochore complex,

is essential for proper chromosome segregation during mitosis.[1][2] Its overexpression in

various cancers makes it an attractive target for anticancer therapeutics.[2][3] TAI-1 has

emerged as a highly potent inhibitor of Hec1, demonstrating significant advantages over earlier

inhibitors.[4]

Comparative Analysis of Hec1 Inhibitors
TAI-1 exhibits substantially improved potency compared to its predecessors, INH1 and INH2.

This enhanced efficacy, with a GI50 in the low nanomolar range, marks a significant

advancement in the development of Hec1-targeted therapies.
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Inhibitor Target
GI50 (K562
cells)

Mechanism of
Action

Reference

TAI-1 Hec1 13.48 nM
Disrupts Hec1-

Nek2 interaction
[4]

INH1 Hec1/Nek2 11.7 µM
Disrupts Hec1-

Nek2 interaction
[4][5]

INH2 Hec1/Nek2
Micromolar

potency

Disrupts Hec1-

Nek2 interaction
[4]

Validating the Specificity of TAI-1
The specificity of a drug candidate is paramount to minimize off-target effects. TAI-1 has been

shown to be highly specific for cancer cells over normal cells and does not inhibit a panel of

other kinases, highlighting its targeted mechanism of action.

Cell Type TAI-1 GI50
Therapeutic Index (vs.
Cancer Cells)

Normal Fibroblast (WI-38) >1000x cancer cell GI50 High

Normal Renal Tubule Cells

(RPTEC)
>1000x cancer cell GI50 High

Normal Umbilical Vein Cells

(HuVEC)
>1000x cancer cell GI50 High

Normal Aortic Smooth Muscle

(HAoSMC)
>1000x cancer cell GI50 High

Furthermore, a kinase panel screening confirmed that TAI-1 does not have inhibitory effects on

a range of other kinases, underscoring its specificity for the Hec1 pathway.[4]

Mechanism of Action: Disrupting the Hec1-Nek2
Interaction
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TAI-1 functions by disrupting the crucial interaction between Hec1 and Nek2, a kinase involved

in mitotic progression.[3][4] This disruption leads to the degradation of Nek2, resulting in

significant chromosomal misalignment during metaphase and ultimately inducing apoptotic cell

death in cancer cells.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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